N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-19(25-2,13-8-4-5-9-14(13)20)12-21-17(23)18(24)22-15-10-6-7-11-16(15)26-3/h4-11H,12H2,1-3H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXNRIYVPWBKDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1SC)(C2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and research findings, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H21FN2O3
- Molecular Weight : 348.39 g/mol
The synthesis typically involves a multi-step process, including the formation of an intermediate from benzylamine and fluorophenyl derivatives, followed by the introduction of the methoxypropyl group and final oxalamide formation using oxalyl chloride .
This compound exhibits biological activity through its interactions with specific molecular targets such as enzymes and receptors. The compound can modulate these targets' activities via binding interactions, leading to various biological effects. For example, it may influence cellular signaling pathways or inhibit enzyme activities .
Antimicrobial and Anticancer Properties
Research has indicated that this compound possesses antimicrobial and anticancer properties. In vitro studies have shown that it can inhibit the growth of certain cancer cell lines, suggesting potential therapeutic applications in oncology . Additionally, preliminary investigations into its antimicrobial activity reveal effectiveness against various bacterial strains, indicating its possible use in treating infections .
Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Inhibits growth in specific cancer cell lines | |
| Enzyme Interaction | Modulates activity of specific enzymes |
Case Studies
- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
- Antimicrobial Efficacy : Another case study focused on the compound's antibacterial properties against resistant strains of Staphylococcus aureus. Results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as a new antibiotic agent .
Future Directions and Research Needs
While initial findings are promising, further research is essential to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:
- In vivo Studies : To assess the pharmacokinetics and safety profile.
- Mechanistic Studies : To explore specific pathways affected by the compound.
- Formulation Development : To enhance bioavailability and therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Pharmaceutical Oxalamides
Compound : N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18)
- Substituents :
- N1: 2-Fluorophenyl (similar to the target compound).
- N2: 4-Methoxyphenethyl (electron-rich aromatic system).
- Synthesis : Yield = 52%, purity confirmed via NMR and mass spectrometry.
- Key Difference: The target compound’s methoxypropyl chain (vs.
Compound : N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c)
- Substituents :
- N1: Chloro-trifluoromethylphenyl (highly electronegative).
- N2: Fluoro-pyridinyloxy phenyl (complex aromatic system).
- Properties : Melting point = 260–262°C; IR bands indicate strong carbonyl interactions.
- Key Difference : The target compound’s methylthio group (-SMe) may offer distinct electronic effects compared to 1c’s trifluoromethyl (-CF3) group, influencing metabolic pathways or target selectivity.
Adamantyl-Based Oxalamides
Compound : N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide (10)
- Substituents :
- N1: Adamantyl (rigid, lipophilic bicyclic structure).
- N2: 4-Chlorobenzyloxy (halogenated aromatic group).
- Synthesis : Purity >90%, high melting point (>210°C).
- Key Difference : The adamantyl group in Compound 10 enhances rigidity and lipid solubility, whereas the target compound’s methoxypropyl and methylthiophenyl groups may prioritize balanced hydrophobicity for oral bioavailability.
Q & A
Q. What are the optimal synthetic routes for N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example:
- Step 1 : Preparation of 2-(2-fluorophenyl)-2-methoxypropylamine via reductive amination of the corresponding ketone precursor using sodium cyanoborohydride in methanol .
- Step 2 : Reaction with oxalyl chloride to form the oxalamide intermediate under anhydrous conditions (e.g., THF, 0°C) .
- Step 3 : Coupling with 2-(methylthio)aniline using DCC (dicyclohexylcarbodiimide) as a coupling agent in dichloromethane .
- Key Considerations : Temperature control (<5°C during oxalyl chloride addition) and solvent polarity (THF vs. DCM) critically affect side-product formation. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze -NMR for characteristic peaks:
- Methoxy group (δ ~3.3 ppm, singlet) .
- Fluorophenyl aromatic protons (δ ~7.1–7.4 ppm, multiplet) .
- Methylthio group (δ ~2.5 ppm, singlet) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 417.1422 (calculated for CHFNOS) .
- Infrared Spectroscopy (IR) : Detect oxalamide C=O stretches (1670–1690 cm) and N-H bends (3300–3500 cm) .
Q. What in vitro assays are suitable for preliminary screening of biological activity in this compound?
- Methodological Answer :
- Enzyme Inhibition : Test against soluble epoxide hydrolase (sEH) using fluorescent substrates like CMNPC (IC determination) .
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using -labeled ligands .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2 or MCF-7) with dose-response curves (1–100 µM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically:
- Replace methoxy with ethoxy or hydroxyl groups to assess steric/electronic effects .
- Substitute methylthio with sulfonyl or sulfonamide groups to enhance polarity .
- Computational Modeling : Perform molecular docking (AutoDock Vina) against sEH or kinase targets to predict binding affinities .
- Data Correlation : Use linear regression to link logP values (calculated via ChemAxon) with IC results .
Q. What strategies resolve contradictory data in solubility and stability studies of this compound?
- Methodological Answer :
- Controlled Stability Testing :
- pH Stability : Incubate in buffers (pH 1–10, 37°C) and monitor degradation via HPLC at 24/48/72 hours .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .
- Solubility Enhancement :
- Co-solvent Systems : Use PEG-400 or cyclodextrin complexes to improve aqueous solubility .
- Salt Formation : React with hydrochloric acid to form a hydrochloride salt .
Q. How can in vivo pharmacokinetic (PK) parameters be reliably measured for this compound?
- Methodological Answer :
- Animal Models : Administer intravenously (IV) and orally (PO) to Sprague-Dawley rats (n=6/group, 10 mg/kg) .
- Bioanalytical Methods :
- Plasma Extraction : Use protein precipitation (acetonitrile) followed by LC-MS/MS quantification .
- Key Metrics : Calculate AUC, C, t, and bioavailability (F%) .
- Tissue Distribution : Autoradiography or whole-body imaging after -labeling .
Q. What orthogonal assays validate target engagement in cellular models?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Heat-shock treated lysates (55–65°C) followed by Western blotting for target proteins .
- BRET/FRET : Monitor real-time protein-protein interactions in HEK293T cells transfected with NanoLuc or GFP constructs .
- CRISPR Knockout : Use sgRNA to delete putative targets (e.g., sEH) and assess loss of compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
